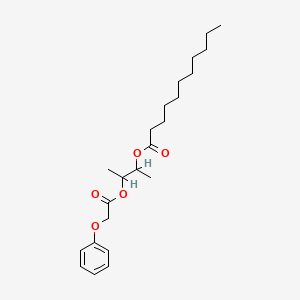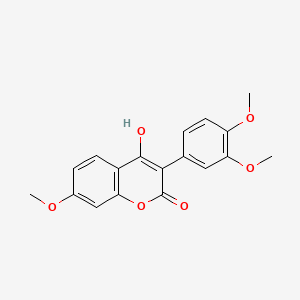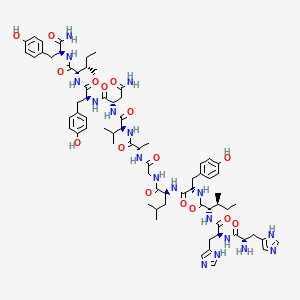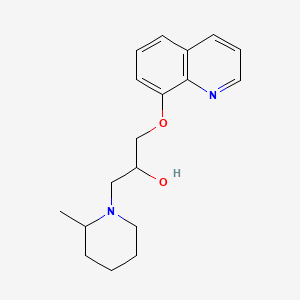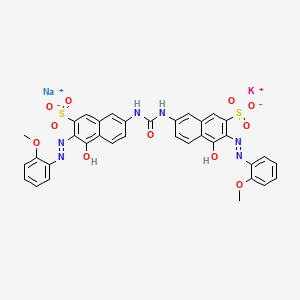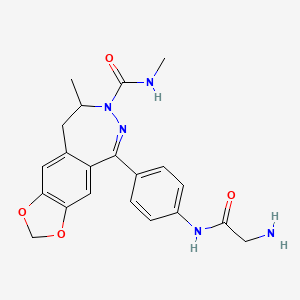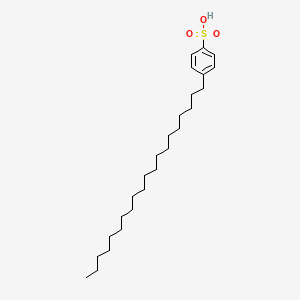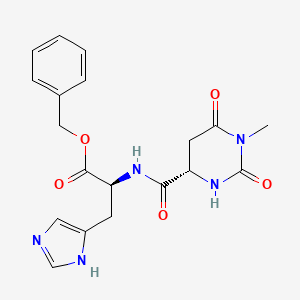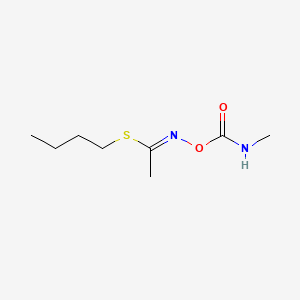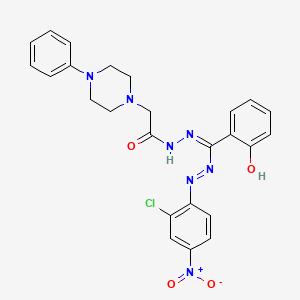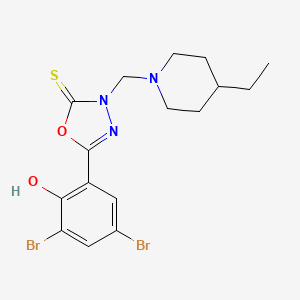
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: Reacting an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring.
Functionalization: Introducing the 3,5-dibromo-2-hydroxyphenyl and 4-ethyl-1-piperidinylmethyl groups through suitable substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the oxadiazole core.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole core.
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibiting antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with specific molecular targets and pathways. These compounds may inhibit enzymes, interfere with DNA replication, or disrupt cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl: A similar compound with a phenyl group instead of the 3,5-dibromo-2-hydroxyphenyl group.
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-methoxyphenyl): A derivative with a methoxyphenyl group.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- lies in its specific functional groups, which may impart unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
81963-88-4 |
|---|---|
Formule moléculaire |
C16H19Br2N3O2S |
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-ethylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H19Br2N3O2S/c1-2-10-3-5-20(6-4-10)9-21-16(24)23-15(19-21)12-7-11(17)8-13(18)14(12)22/h7-8,10,22H,2-6,9H2,1H3 |
Clé InChI |
XZMWLHOKTKSXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


